molecular formula C19H16ClNO3 B2887820 2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide CAS No. 313395-81-2

2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide

Cat. No.: B2887820
CAS No.: 313395-81-2
M. Wt: 341.79
InChI Key: VNTWJJXKCKLGBY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide is a phenoxy acetamide derivative characterized by a 4-chlorophenoxy group and a 4-methoxynaphthalen-1-yl acetamide moiety. The 4-chlorophenoxy group is a common pharmacophore in bioactive molecules, contributing to lipophilicity and receptor interactions, while the 4-methoxynaphthalen-1-yl group may enhance aromatic stacking and metabolic stability .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-23-18-11-10-17(15-4-2-3-5-16(15)18)21-19(22)12-24-14-8-6-13(20)7-9-14/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTWJJXKCKLGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 4-chlorophenoxyacetic acid is then reacted with 4-methoxynaphthalen-1-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide.

    Reduction: Formation of 2-(4-chlorophenoxy)-N-(4-aminonaphthalen-1-yl)acetamide.

    Substitution: Formation of 2-(4-methoxyphenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key differences in substituents influence solubility, logP, and bioavailability:

Compound Name Substituents Molecular Formula Molecular Weight logP Key Properties Reference
Target Compound* 4-Chlorophenoxy, 4-methoxynaphthalen-1-yl C19H15ClNO3 ~340.79 ~3.5† High lipophilicity, aromatic bulk -
2-(4-Chlorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide Oxolan-methyl C13H16ClNO3 269.73 1.629 Moderate lipophilicity, polar
2-(4-Chlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide Dimethylaminoethyl C12H17ClN2O2 256.73 ~1.8‡ Enhanced solubility (basic group)
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) Quinazoline-sulfonyl C21H21N5O4S 439.48 ~2.5 Anticancer activity

*Hypothetical data inferred from analogs; †Estimated via substituent contributions; ‡Predicted using fragment-based methods.

  • Solubility: Dimethylaminoethyl and oxolan-methyl substituents improve aqueous solubility due to polar or basic groups, whereas the naphthalenyl group reduces it .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure features a chlorophenoxy group and a methoxynaphthalene moiety linked through an acetamide functional group, which may contribute to diverse interactions in biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H18ClNO3
  • Molecular Weight : Approximately 303.77 g/mol

The presence of both aromatic and aliphatic components in its structure suggests potential for various biological interactions. The chlorophenoxy group is known for enhancing lipophilicity, which aids in cellular permeability, while the methoxynaphthalene moiety may contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide exhibit a range of antimicrobial activities. A study focused on chloroacetamides highlighted their effectiveness against various bacterial strains, including:

  • Staphylococcus aureus (Gram-positive)
  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli (Gram-negative)
  • Candida albicans (fungal)

The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate structural features with biological activity, confirming that the position of substituents significantly affects antimicrobial potency .

Compound TypeActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
ChloroacetamidesEffectiveLess effectiveModerately effective

The mechanism by which 2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The lipophilic nature of the chlorophenoxy group likely facilitates membrane penetration, allowing the compound to reach intracellular targets efficiently.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that chloroacetamides with halogenated phenyl rings showed enhanced activity against Gram-positive bacteria due to their lipophilicity, which aids in penetrating cell membranes .
    • The presence of the chlorophenoxy group in 2-(4-chlorophenoxy)-N-(4-methoxynaphthalen-1-yl)acetamide may similarly enhance its antimicrobial properties.
  • Structure-Activity Relationship Analysis :
    • Research employing QSAR models indicated that modifications in the phenyl ring's substituents could lead to variations in biological activity, underscoring the importance of structural optimization in drug design .
  • Potential Applications :
    • Given its promising antimicrobial profile, this compound could be further explored for applications in treating infections caused by resistant bacterial strains or as a fungicide in agricultural settings.

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